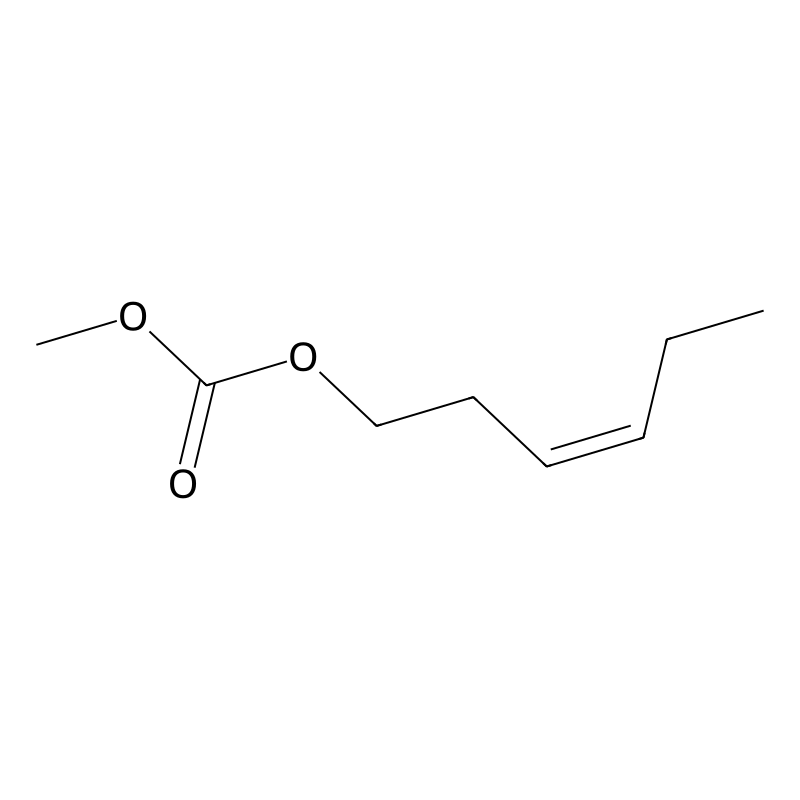

(3Z)-Hex-3-en-1-yl methyl carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Applications in Fragrance Chemistry:

- Odor profile: Studies have characterized the odor profile of (3Z)-hex-3-en-1-yl methyl carbonate as "green," "waxy," and "natural", with similarities to freshly cut grass and green plants [].

- Fragrance ingredient: It is used in perfumery as a fragrance ingredient, particularly in "fruity bases" and "violet and muguet accords" []. This suggests its potential role in creating specific olfactory sensations in perfumes.

Safety and Regulatory Considerations:

- Safety data: The Good Scents Company provides information on the specific gravity, refractive index, flash point, and shelf life of (3Z)-hex-3-en-1-yl methyl carbonate, which are important parameters for safe handling and storage [].

- Regulatory status: The European Food Safety Authority (EFSA) has reviewed the safety of (3Z)-hex-3-en-1-yl methyl carbonate for use as a flavoring agent and recommended changing its register name to (3Z)-hexenyl methyl carbonate []. This suggests ongoing research and regulatory oversight regarding its use in food applications.

Current Limitations in Scientific Research:

- Physicochemical properties: Further studies could investigate its solubility, volatility, and thermal stability, which are crucial for understanding its behavior in different environments.

- Biological activity: Research on its potential antimicrobial, antifungal, or insecticidal properties could be explored.

- Environmental fate and degradation: Understanding its environmental persistence and degradation pathways is important for assessing its potential environmental impact.

(3Z)-Hex-3-en-1-yl methyl carbonate, also known as cis-3-hexenyl methyl carbonate, is a carbonate ester characterized by the presence of a (Z)-hex-3-en-1-yl group. Its molecular formula is with a molecular weight of 158.19 g/mol. This compound is notable for its floral scent, making it valuable in the flavor and fragrance industry, particularly in the formulation of fruit or vegetable-like flavor additives and fragrances that evoke green, floral, and waxy notes .

The primary reaction involving (3Z)-Hex-3-en-1-yl methyl carbonate is its synthesis from (3Z)-Hex-3-en-1-ol and methyl chloroformate. The reaction typically proceeds as follows:

- Preparation: (3Z)-Hex-3-en-1-ol is mixed with a base (such as triethylamine or pyridine) in a solvent (like dichloromethane or tetrahydrofuran).

- Reaction: Methyl chloroformate is added dropwise to the cooled mixture while stirring.

- Completion: After allowing the reaction to warm to room temperature and stirring for several hours, the product is extracted and purified via methods like column chromatography or distillation.

The synthesis of (3Z)-Hex-3-en-1-yl methyl carbonate can be summarized in the following steps:

- Combine (3Z)-Hex-3-en-1-ol with a base and solvent in a round-bottom flask.

- Cool the mixture to 0°C.

- Gradually add methyl chloroformate while stirring.

- Allow the mixture to reach room temperature and stir for several hours.

- Extract the product using a separatory funnel.

- Dry the product with anhydrous sodium sulfate.

- Purify via column chromatography or distillation .

(3Z)-Hex-3-en-1-yl methyl carbonate has various applications, primarily in:

- Flavoring Agents: Used in food products to impart fruity flavors.

- Fragrance Industry: Incorporated into perfumes and personal care products for its pleasant scent.

- Household Products: Commonly found in fabric softeners and lotions due to its olfactory properties .

(3Z)-Hex-3-en-1-yl methyl carbonate shares structural characteristics with several other compounds in the flavor and fragrance industry. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexyl acetate | Fruity odor reminiscent of apples | |

| 2-Hexenal | Green, grassy scent; used in food flavoring | |

| Cis-3-Hexenol | Fresh-cut grass aroma; used in perfumes | |

| Ethyl hexanoate | Sweet, fruity smell; used in flavoring |

Uniqueness of (3Z)-Hex-3-en-1-yl Methyl Carbonate

What sets (3Z)-Hex-3-en-1-yl methyl carbonate apart from these compounds is its specific structural configuration as a carbonate ester combined with its unique floral scent profile, which makes it particularly suited for enhancing fragrance formulations that require a green, waxy note . Its dual role as both a flavoring agent and fragrance component further distinguishes it within this category of compounds.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1548 of 1579 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents